molecular formula C13H15NO4 B5220433 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide

2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide

Cat. No. B5220433
M. Wt: 249.26 g/mol
InChI Key: MDLNMKPEFKTBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide, also known as DMOX, is a heterocyclic organic compound that has gained attention in recent years due to its potential as a pharmacological agent. DMOX is a derivative of the natural product combretastatin A-4, which has been found to have anti-cancer properties.

Mechanism of Action

The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide is not yet fully understood. However, it is believed that this compound works by disrupting the microtubule network in cells, leading to cell death. This is similar to the mechanism of action of other anti-cancer drugs such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to inhibit the production of nitric oxide, a molecule involved in inflammation. This compound has also been found to inhibit the activity of the enzyme tyrosinase, which is involved in melanin production. This makes this compound a potential candidate for the treatment of hyperpigmentation disorders such as melasma.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide is its relatively low toxicity compared to other anti-cancer drugs. Additionally, this compound has been found to be stable in solution, making it easier to work with in lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide. One area of interest is in the development of analogs of this compound with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases. Finally, more in vivo studies are needed to determine the safety and efficacy of this compound as a potential anti-cancer drug.

Synthesis Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide involves a multistep process that begins with the synthesis of 3,4-dimethoxyphenylacetic acid. This is followed by the conversion of the acid to the corresponding acid chloride, which is then reacted with 4,5-dimethyl-1,3-oxazole to produce this compound. The overall yield of this synthesis method is around 15%.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide has been found to have a variety of potential pharmacological applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to have anti-cancer properties in vitro, inhibiting the growth of a variety of cancer cell lines. Additionally, this compound has been found to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and age-related macular degeneration.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-8-9(2)18-13(14(8)15)10-5-6-11(16-3)12(7-10)17-4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLNMKPEFKTBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=[N+]1[O-])C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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